molecular formula C13H22ClFN2O3 B2911485 Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate CAS No. 2411271-01-5

Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate

Cat. No. B2911485
CAS RN: 2411271-01-5
M. Wt: 308.78
InChI Key: DWKADYCEUKADMY-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate, also known as CFM-2, is a chemical compound that has attracted great attention in scientific research. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids in the body. CFM-2 has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.

Mechanism of Action

Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate acts as a potent and selective inhibitor of the FAAH enzyme, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes, including pain, inflammation, mood, and appetite. By inhibiting FAAH, Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and physiological effects:
Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has been shown to increase the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and the modulation of various physiological processes.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has several advantages in laboratory experiments. It is a potent and selective inhibitor of the FAAH enzyme, which allows for precise modulation of endocannabinoid levels in the body. Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has also been shown to have high bioavailability and good pharmacokinetic properties, making it suitable for in vivo studies. However, Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has some limitations, including its potential toxicity and the need for careful dose selection in experiments.

Future Directions

Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has great potential for further research in various fields. Future studies could focus on its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate could also be studied in combination with other drugs to enhance its therapeutic effects. Further research could also focus on the development of novel FAAH inhibitors with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of tert-butyl 4-fluoropiperidine-1-carboxylate, which is reacted with 2-chloroacetyl chloride and triethylamine in dichloromethane. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to yield Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate in high purity.

Scientific Research Applications

Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has also been shown to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClFN2O3/c1-12(2,3)20-11(19)17-6-4-13(15,5-7-17)9-16-10(18)8-14/h4-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKADYCEUKADMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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